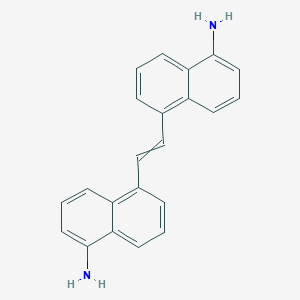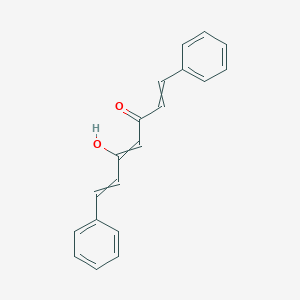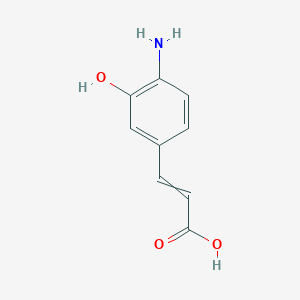
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is a synthetic organic compound that features a nitrofuran moiety and a piperidine ring. Compounds containing nitrofuran are known for their antimicrobial properties, while piperidine derivatives are often used in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Introduction of the piperidine ring: This step involves the reaction of a suitable precursor with piperidine under controlled conditions.
Formation of the prop-2-enenitrile linkage: This can be done through a condensation reaction involving appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrofuran compounds.
Scientific Research Applications
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent.
Medicine: Possible use in drug development due to its structural features.
Industry: Could be used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application:
Antimicrobial Activity: The nitrofuran moiety can interfere with bacterial enzymes, leading to cell death.
Pharmacological Effects: The piperidine ring can interact with various receptors in the body, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Piperidine derivatives: Such as piperine, which is found in black pepper and has various biological activities.
Uniqueness
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is unique due to the combination of the nitrofuran and piperidine moieties, which may confer distinct chemical and biological properties.
Properties
CAS No. |
93276-99-4 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-3-piperidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H13N3O3/c13-7-6-10(14-8-2-1-3-9-14)11-4-5-12(18-11)15(16)17/h4-6H,1-3,8-9H2 |
InChI Key |
JQULOHOYSXJKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=CC#N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)



![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)






![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
